molecular formula C18H29N3O3S B2791350 Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1105233-05-3

Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2791350
CAS No.: 1105233-05-3
M. Wt: 367.51
InChI Key: MIWNYAWYTPXRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Alkylated or acylated piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-(2-methylthiazol-4-yl)piperazin-1-yl)-4-oxobutanoate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 4-(4-(4-methylthiazol-2-yl)piperazin-1-yl)-4-oxobutanoate: Similar structure but with a methyl group on the thiazole ring.

Uniqueness

Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and interactions compared to its analogs .

Properties

IUPAC Name

ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-24-17(23)7-6-16(22)21-10-8-20(9-11-21)12-15-19-14(13-25-15)18(2,3)4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWNYAWYTPXRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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